

# PF-05198007 as a selective Nav1.7 inhibitor

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## Compound of Interest

Compound Name: PF-05198007

Cat. No.: B10854007

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An In-Depth Technical Guide to **PF-05198007**: A Selective Nav1.7 Inhibitor

## Introduction

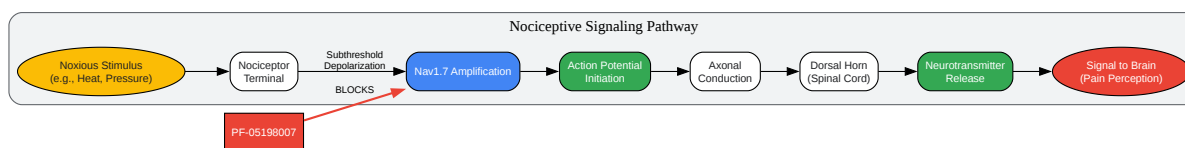
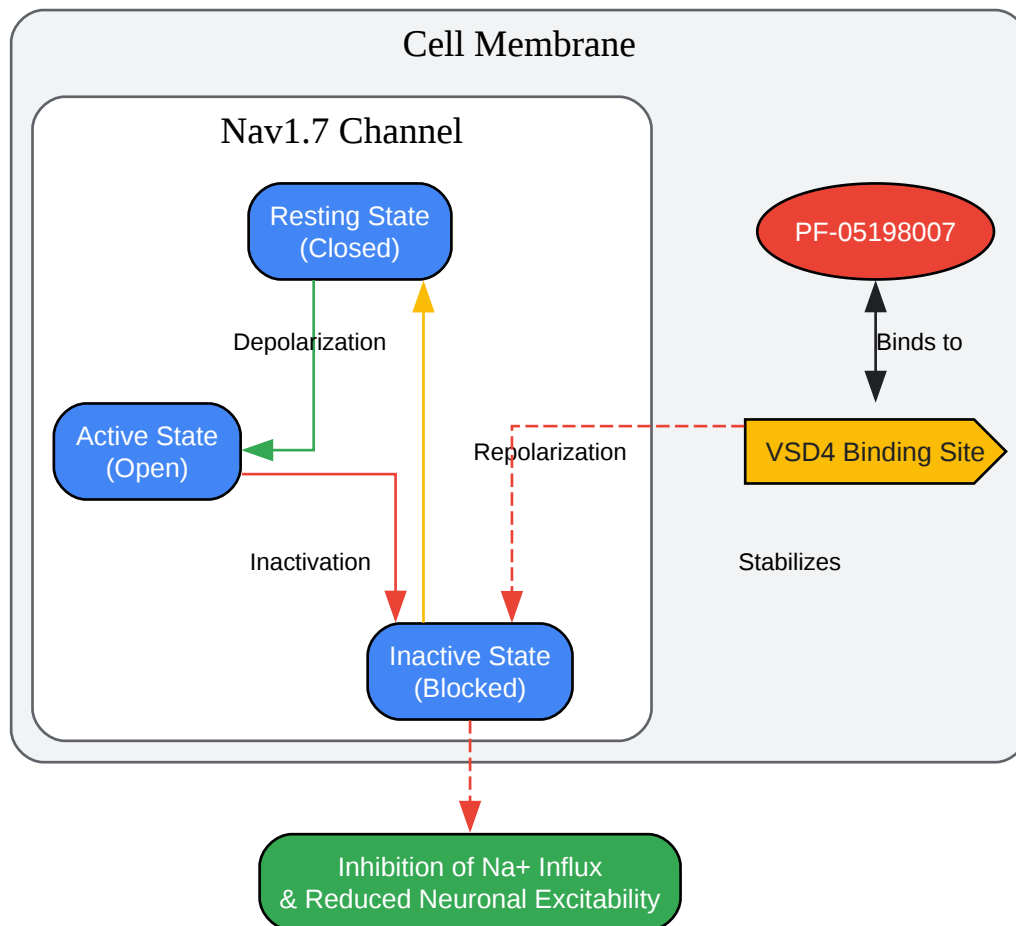
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.<sup>[1]</sup> Its preferential expression in peripheral sensory and sympathetic neurons positions it as a key regulator of neuronal excitability.<sup>[2][3]</sup> Genetic studies in humans have solidified Nav1.7's role as a major contributor to pain signaling; loss-of-function mutations result in a congenital indifference to pain, while gain-of-function mutations are linked to severe pain disorders like inherited erythromelalgia and paroxysmal extreme pain disorder.<sup>[3][4]</sup> These findings have made Nav1.7 a highly validated and compelling target for the development of novel, non-opioid analgesics.<sup>[4][5]</sup>

**PF-05198007** is a potent, orally active, and selective arylsulfonamide inhibitor of the Nav1.7 channel.<sup>[6]</sup> Developed as a preclinical research tool, it shares a nearly identical pharmacological profile with the clinical candidate PF-05089771.<sup>[7][8]</sup> Its high selectivity allows for the precise interrogation of Nav1.7's function in nociceptive pathways, from action potential initiation in peripheral neurons to neurotransmitter release in the spinal cord.<sup>[7][9]</sup> This guide provides a comprehensive technical overview of **PF-05198007**, summarizing its pharmacological properties, detailing the experimental protocols used for its characterization, and visualizing its mechanism and relevant biological pathways.

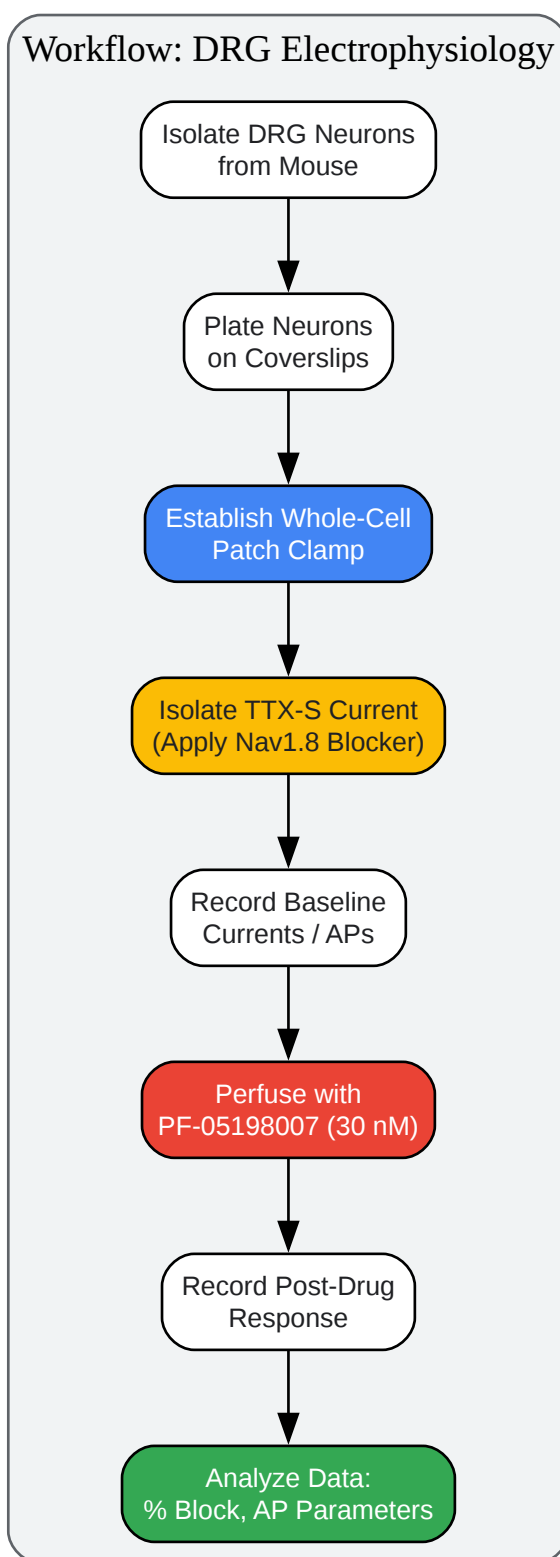
## Mechanism of Action

**PF-05198007**, like other arylsulfonamide inhibitors, exhibits a state-dependent mechanism of action. It preferentially binds to the Nav1.7 channel when it is in an inactivated state.<sup>[10]</sup> The

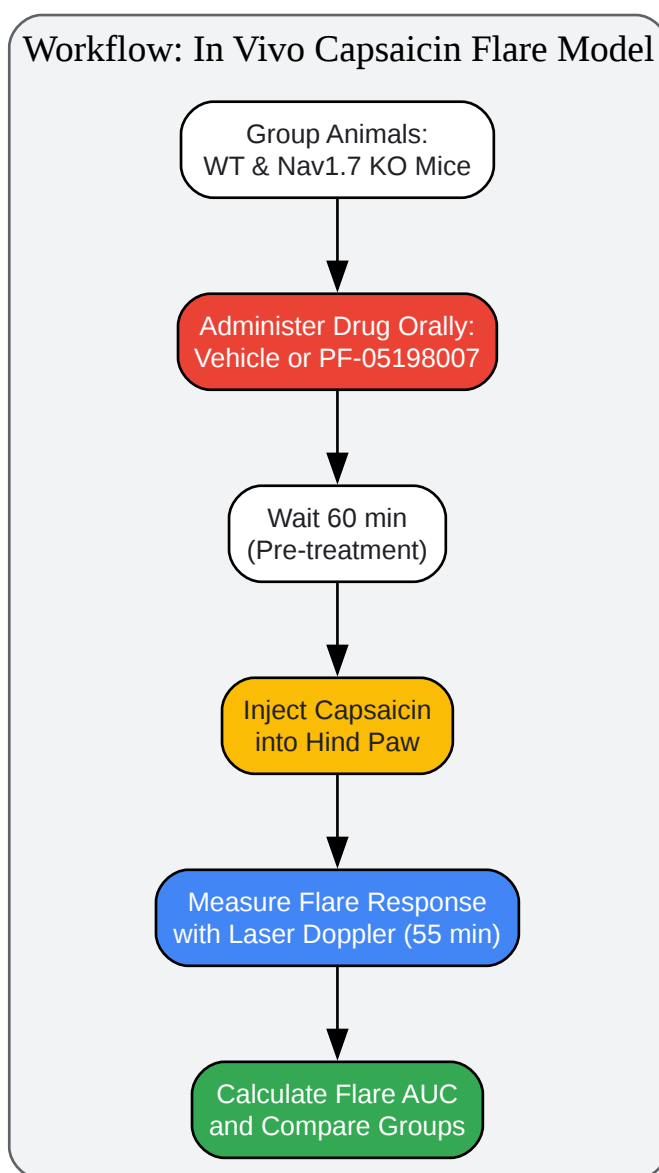
binding site is located on the fourth voltage-sensing domain (VSD4) of the channel's  $\alpha$ -subunit. [10][11] By binding to this site, **PF-05198007** stabilizes the inactivated conformation of the channel, thereby inhibiting the influx of sodium ions that is necessary for the propagation of an action potential.[11] This potent and selective inhibition of Nav1.7 effectively dampens the excitability of nociceptive neurons.



## Workflow: DRG Electrophysiology



## Workflow: In Vivo Capsaicin Flare Model



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